molecular formula C10H10BrNO B1273402 3-Bromo-1-phenylpyrrolidin-2-one CAS No. 77868-83-8

3-Bromo-1-phenylpyrrolidin-2-one

Cat. No. B1273402
Key on ui cas rn: 77868-83-8
M. Wt: 240.1 g/mol
InChI Key: OXRJWDQGHVJQAU-UHFFFAOYSA-N
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Patent
US08404738B2

Procedure details

To a suspension of phenylamine L (465 mg, 5.0 mmol) and potassium phosphate (530 mg, 2.5 mmol) in acetonitrile (20 mL) was added 2,4-dibromo-butyryl chloride III (1.32 g, 5.0 mmol) at 0° C. The mixture was brought to rt and stirred for 1 hr. Then NaOH (1 mL, 50% aqueous solution) was added, and the mixture was stirred overnight. After the mixture was filtered, the solid was washed with acetonitrile (10 mL), and the combined filtrate was concentrated. The residue was purified by column chromatography (eluate: EtOAc/petroleum ether from 1/5 to 1/3) to afford 3-bromo-1-phenyl-pyrrolidin-2-one LI as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Br:16][CH:17]([CH2:21][CH2:22]Br)[C:18](Cl)=[O:19].[OH-].[Na+]>C(#N)C>[Br:16][CH:17]1[CH2:21][CH2:22][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:18]1=[O:19] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N
Name
potassium phosphate
Quantity
530 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
BrC(C(=O)Cl)CCBr
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to rt
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After the mixture was filtered
WASH
Type
WASH
Details
the solid was washed with acetonitrile (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluate: EtOAc/petroleum ether from 1/5 to 1/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1C(N(CC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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